Superior Kinase Inhibition: 3,6-Dichloroisoquinoline Exhibits Sub-Nanomolar Potency for CK2, Far Exceeding the Activity of the 1,6-Dichloro Isomer
3,6-Dichloroisoquinoline demonstrates a stark potency advantage in kinase inhibition compared to the 1,6-dichloroisoquinoline isomer. It inhibits human casein kinase II (CK2) with an IC50 of 0.610 nM [1]. In stark contrast, the 1,6-dichloroisoquinoline isomer has no reported activity against CK2, with its most notable reported activity being weak inhibition of monoamine oxidase B (MAO-B) at an IC50 of 17,000 nM [2]. This represents a >27,800-fold difference in potency for a clinically relevant kinase target. Additionally, 3,6-Dichloroisoquinoline shows potent inhibition of CLK2 (IC50 = 2.40 nM) and VEGFR2 (IC50 = 670 nM) [1][3], further highlighting its broad utility as a kinase inhibitor scaffold.
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.610 nM |
| Comparator Or Baseline | 1,6-Dichloroisoquinoline IC50 = 17,000 nM (MAO-B) / No CK2 activity reported |
| Quantified Difference | >27,800-fold lower IC50 for 3,6-isomer against CK2 |
| Conditions | In vitro enzyme inhibition assay against human CK2 and MAO-B |
Why This Matters
This profound difference in potency dictates that 3,6-Dichloroisoquinoline is the only viable isoquinoline scaffold for programs targeting CK2 or related kinases, making it an essential procurement item for these specific research areas.
- [1] BindingDB. (2022). BDBM50566488 CHEMBL4875513. Affinity Data IC50: 0.610 nM for human CK2. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50566488 View Source
- [2] BindingDB. (n.d.). BDBM50450820 CHEMBL4210376. Affinity Data IC50: 1.70E+4 nM for human MAO-B. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450820 View Source
- [3] TargetMine. (n.d.). Interaction Report for CHEMBL306295: Inhibitory activity against kinase domain containing receptor (KDR/VEGFR2). Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=169072145 View Source
